3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine
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Overview
Description
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine is a chemical compound that features a boronic ester group attached to a phenoxy group, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with azetidine derivatives. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the azetidine ring or the phenoxy group.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
Oxidation: Boronic acids.
Reduction: Modified azetidine derivatives.
Substitution: Various substituted phenoxyazetidine compounds.
Scientific Research Applications
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenoxy and azetidine groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Benzonitrile, 4-[3-[(acetyloxy)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]
Uniqueness
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine is unique due to the combination of the boronic ester group with the azetidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications. The presence of the boronic ester group allows for versatile chemical transformations, while the azetidine ring adds rigidity and potential biological activity.
Properties
Molecular Formula |
C15H22BNO3 |
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Molecular Weight |
275.15 g/mol |
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)18-13-9-17-10-13/h5-8,13,17H,9-10H2,1-4H3 |
InChI Key |
PIXDKOGICWZUSD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CNC3 |
Origin of Product |
United States |
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